molecular formula C19H17N5O3S B11417059 4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine

4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine

Cat. No.: B11417059
M. Wt: 395.4 g/mol
InChI Key: BBTYAMUWFLVDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. The phenylsulfonyl group at position 3 and the morpholine substituent at position 5 distinguish it structurally. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, is known to enhance solubility and bioavailability in drug-like molecules .

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

4-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]morpholine

InChI

InChI=1S/C19H17N5O3S/c25-28(26,14-6-2-1-3-7-14)19-18-20-17(23-10-12-27-13-11-23)15-8-4-5-9-16(15)24(18)22-21-19/h1-9H,10-13H2

InChI Key

BBTYAMUWFLVDRV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline scaffold.

    Introduction of the benzenesulfonyl group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Structural Overview

The compound features a quinazoline core substituted with a triazole and morpholine moiety, which contributes to its biological activity. The phenylsulfonyl group enhances solubility and bioavailability. The molecular formula is C23H18ClN5O3SC_{23}H_{18}ClN_{5}O_{3}S with a molecular weight of approximately 479.9 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinazoline have been synthesized and tested for their ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. Compounds similar to 4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (μM)Cell Line Tested
This compoundTBDHCT-116
7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine2.44HCT-116
Other Quinazoline Derivatives9.43HepG-2

Antimicrobial Properties

The antibacterial activity of compounds containing the phenylsulfonyl group has been documented in various patents and studies. These compounds exhibit potent activity against a range of bacterial strains, making them candidates for further development as antibiotics . The mechanism often involves disruption of bacterial protein synthesis or interference with cellular processes.

Synthesis and Evaluation

A notable study synthesized various quinazoline derivatives and evaluated their anticancer properties through in vitro assays. The results indicated that modifications on the triazole and sulfonamide groups significantly affected the biological activity .

Clinical Relevance

While preclinical studies show promise, further clinical trials are necessary to establish efficacy and safety profiles in human subjects. The ongoing research aims to optimize the pharmacokinetic properties of these compounds to enhance their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating signaling pathways: It can modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Derivatives
  • Structure : Shares the triazoloquinazoline core and phenylsulfonyl group at position 3 but replaces the morpholine at position 5 with a ketone (5(4H)-one).
  • The ketone group may reduce solubility compared to morpholine, impacting bioavailability.
b) 3-(4-Chlorophenylsulfonyl)-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
  • Structure : Features a 4-chlorophenylsulfonyl group and an aromatic amine at position 4.
  • Activity: No explicit activity data are provided, but halogenated sulfonyl groups are often used to enhance binding affinity to biological targets (e.g., receptors or enzymes) .
c) 3-(4-Methylphenylsulfonyl)-N-(3-chloro-4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
  • Structure : Includes a methylated phenylsulfonyl group and a chlorinated aromatic amine substituent.
  • Activity : Similar to the above, the methyl and chloro groups may influence lipophilicity and target selectivity .
d) Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines
  • Structure : Replaces the quinazoline core with a pyrimidine ring fused to a thiophene.
  • Activity : Demonstrated low anticancer activity at 10⁻⁵ M, attributed to poor solubility . This highlights the advantage of the morpholine group in the target compound for improving solubility.

Physicochemical and Pharmacokinetic Properties

  • Morpholine vs.
  • Sulfonyl Group Effects : The phenylsulfonyl moiety contributes to electron-withdrawing effects, stabilizing the triazole ring and influencing binding interactions .

Biological Activity

The compound 4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
Molecular Formula C22H22N6O3S
Molecular Weight 430.51 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5

Cytotoxicity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds related to this class have shown IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines .

Compound Cell Line IC50 (μM)
Compound 16HCT-1162.44
Compound 16HepG26.29
Compound 11aHCT-1168.42

This indicates that structural modifications can significantly influence the cytotoxic potency of these compounds.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. It may inhibit key pathways involved in cell proliferation and survival. The triazole and quinazoline moieties are particularly noted for their roles in DNA intercalation and enzyme inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the introduction of different substituents on the quinazoline core can enhance or diminish biological activity. For example, the presence of bulky amine groups was found to negatively impact cytotoxicity compared to smaller amines .

Key Findings

  • Amines Influence Activity: The order of effectiveness for various amines was found to be propylamine > ethanolamine > dimethylamine > morpholine > cyclohexylamine.
  • Intercalation Ability: The ability of these compounds to intercalate into DNA is a crucial factor for their anticancer activity.

Case Studies

Several studies have documented the biological activity of related compounds:

  • A study involving quinazoline derivatives showed significant cytotoxic effects against multiple cancer cell lines, emphasizing the potential of triazoloquinazolines as anticancer agents .
  • Another research explored the antibacterial properties of similar structures, noting their potential in treating infections alongside their anticancer activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.